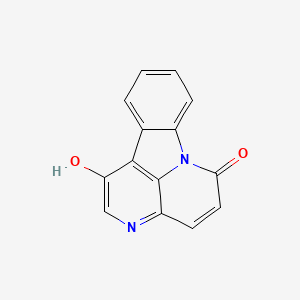

1-Hydroxycanthin-6-one

説明

特性

IUPAC Name |

8-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYFITNQEPSUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 1-Hydroxycanthin-6-one Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one alkaloids are a structurally unique subclass of β-carboline alkaloids, characterized by an additional D-ring fused to the β-carboline scaffold. These compounds are predominantly isolated from plant families such as Simaroubaceae and Rutaceae[1][2]. Since the initial isolation of canthin-6-one in 1952, over 60 natural derivatives have been identified, many of which, including 1-hydroxycanthin-6-one, exhibit a wide spectrum of potent biological activities. These activities include antitumor, antiviral, anti-inflammatory, and antiparasitic properties, making them significant candidates for drug discovery and development[2][3].

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to 1-hydroxycanthin-6-one. It details the precursor molecules, key enzymatic steps, and intermediates, supported by quantitative data from plant cell culture studies. Furthermore, this document outlines detailed experimental protocols for pathway elucidation and compound isolation and includes logical and workflow diagrams to facilitate a deeper understanding for researchers in natural product chemistry, plant biochemistry, and pharmacology.

Biosynthetic Pathway Overview

The biosynthesis of canthin-6-one alkaloids originates from the primary metabolite L-tryptophan. The pathway involves a series of enzymatic transformations, including decarboxylation, condensation, oxidation, and cyclization, to form the core canthin-6-one structure. The final formation of 1-hydroxycanthin-6-one is achieved through a subsequent hydroxylation event. Early pathway elucidation was accomplished through feeding experiments in Ailanthus altissima cell cultures using [methylene-¹⁴C]-tryptophan, which confirmed the incorporation of tryptophan into the canthin-6-one skeleton[2].

The proposed biosynthetic pathway proceeds as follows:

-

Decarboxylation: L-Tryptophan is decarboxylated to form tryptamine.

-

Condensation & Cyclization: Tryptamine condenses with a C4 unit, likely derived from α-ketoglutarate, and undergoes cyclization and subsequent oxidation to form β-carboline-1-propionic acid.

-

Ring D Formation: Further cyclization and oxidation steps lead to the formation of the tetracyclic canthin-6-one core.

-

Hydroxylation: The canthin-6-one scaffold is hydroxylated at the C-1 position to yield 1-hydroxycanthin-6-one.

Key Enzymes and Intermediates

While the complete enzymatic machinery has not been fully characterized, several key enzyme classes are known or hypothesized to be involved.

-

Tryptophan Decarboxylase (TDC): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the first committed step of the pathway: the decarboxylation of L-tryptophan to tryptamine[4][5][6]. TDC (EC 4.1.1.105, formerly EC 4.1.1.28) is a critical regulatory point at the junction of primary and secondary metabolism[7][8]. Its activity is crucial for diverting the flow of tryptophan into the biosynthesis of terpenoid indole alkaloids and related compounds[8][9].

-

Pictet-Spenglerase (Putative): The condensation of tryptamine with a carbonyl compound (derived from the C4 unit) to form the β-carboline skeleton is characteristic of a Pictet-Spengler reaction. While specific enzymes (Pictet-Spenglerases) have been identified in other alkaloid pathways, the enzyme responsible for this step in canthin-6-one biosynthesis has not yet been isolated.

-

Cytochrome P450 Monooxygenases (CYPs): The multiple oxidation steps in the pathway, including the final hydroxylation of canthin-6-one to 1-hydroxycanthin-6-one, are likely catalyzed by CYPs[10]. These heme-thiolate enzymes are a vast superfamily in plants, responsible for a wide range of oxidative reactions in secondary metabolism, including hydroxylations[11][12][13]. The specific CYP responsible for C-1 hydroxylation in this pathway remains to be functionally characterized.

Quantitative Data Presentation

Quantitative analysis of canthin-6-one alkaloids has primarily been conducted using plant cell cultures, which offer a controlled system for studying biosynthesis and production. The yields are typically measured as a percentage of the cell dry weight (% DW).

| Plant Source | Culture Type | Alkaloid(s) Measured | Yield (% Dry Weight) | Reference(s) |

| Ailanthus altissima | Callus Culture | Canthin-6-one & 1-methoxycanthin-6-one | 1.38% (combined) | [14][15] |

| Ailanthus altissima | Cell Suspension | Canthin-6-one & 1-methoxycanthin-6-one | 1.27% (combined) | [14][15] |

| Picrasma quassioides | Stem Material | 4-methoxy-5-hydroxycanthin-6-one | 365.4 mg from extract | [16][17] |

| Picrasma quassioides | Stem Material | Canthin-6-one | 180.3 mg from extract | [16][17] |

Note: Data on specific enzyme kinetics (K_m, k_cat) for the biosynthetic enzymes in this pathway are not extensively reported in the literature, representing a significant area for future research.

Experimental Protocols

The elucidation of the 1-hydroxycanthin-6-one pathway relies on a combination of tracer studies, cell culture techniques, and analytical chemistry.

Protocol 1: Isotope Labeling and Feeding Experiment

This protocol is a generalized method based on the foundational experiments used to trace the incorporation of precursors into the alkaloid backbone[2].

Objective: To confirm the incorporation of L-Tryptophan into the canthin-6-one scaffold in a plant cell suspension culture.

Materials:

-

Established cell suspension culture of a canthin-6-one producing plant (e.g., Ailanthus altissima)[14][18].

-

Sterile growth medium (e.g., Murashige and Skoog).

-

Radiolabeled precursor: [methylene-¹⁴C]-L-tryptophan[2].

-

Scintillation vials and cocktail for radioactivity measurement.

-

Solvents for extraction (e.g., methanol, dichloromethane, HCl, NH₄OH).

-

Chromatography supplies: Preparative TLC plates (Silica gel 60 F₂₅₄), HPLC system with a preparative column (e.g., C18).

Methodology:

-

Culture Preparation: Grow the cell suspension culture to the mid-logarithmic phase.

-

Precursor Feeding: Prepare a sterile stock solution of [methylene-¹⁴C]-L-tryptophan. Aseptically add the precursor to the culture flasks to a final concentration typically in the micromolar range.

-

Incubation: Continue to incubate the cultures under standard growth conditions (e.g., 25°C, 120 rpm, dark) for a defined period (e.g., 7 days).

-

Harvesting: Separate the cells from the medium by vacuum filtration. Freeze-dry the cells to determine the dry weight.

-

Extraction: Perform a total alkaloid extraction on the lyophilized cells (see Protocol 5.2).

-

Purification: Isolate the target canthin-6-one alkaloids using preparative TLC or HPLC.

-

Analysis:

-

Scrape the corresponding bands from the TLC plate or collect fractions from the HPLC.

-

Add the isolated compound to a scintillation vial with a suitable cocktail.

-

Measure the radioactivity using a liquid scintillation counter to determine the level of incorporation.

-

Confirm the identity and purity of the isolated radioactive compound using MS and NMR spectroscopy.

-

Protocol 2: General Extraction and Purification of Canthin-6-one Alkaloids

This protocol provides a robust method for isolating canthin-6-one alkaloids from plant material or cell cultures, adapted from procedures described in the literature[16][17][19][20].

Objective: To extract and purify canthin-6-one and its derivatives for characterization and bioassays.

Materials:

-

Dried, powdered plant material (e.g., stems, roots) or lyophilized cells.

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Hydrochloric acid (HCl, 1M), Ammonium hydroxide (NH₄OH, concentrated).

-

Rotary evaporator.

-

Separatory funnel.

-

Silica gel for column chromatography.

-

HPLC system with a C18 column[21].

Methodology:

-

Initial Extraction: Extract the powdered material exhaustively with MeOH or EtOH at room temperature using maceration or ultrasonication[17][19].

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

-

Acid-Base Partitioning: a. Resuspend the crude extract in water and acidify to pH 1-2 with HCl. This protonates the alkaloids, making them water-soluble. b. Wash the acidic aqueous solution with DCM to remove non-polar, non-alkaloidal compounds. Discard the organic phase. c. Adjust the pH of the aqueous phase to 8-9 with NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents. d. Perform a liquid-liquid extraction of the basic aqueous solution with DCM. Collect the organic (DCM) phase, which now contains the total alkaloid fraction.

-

Drying and Concentration: Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude alkaloid extract.

-

Chromatographic Purification: a. Subject the crude alkaloid extract to silica gel column chromatography, eluting with a gradient of DCM and MeOH. b. Monitor fractions by TLC, visualizing under UV light (254 nm and 365 nm). c. Combine fractions containing the target compounds and perform further purification by preparative HPLC on a C18 column to obtain pure 1-hydroxycanthin-6-one and other derivatives[16][19].

-

Structure Elucidation: Confirm the structure and purity of the isolated compounds using UV, IR, MS, and NMR spectroscopy[14][19].

Conclusion and Future Directions

The biosynthetic pathway to 1-hydroxycanthin-6-one is a compelling example of specialized plant metabolism, originating from the essential amino acid L-tryptophan. While the general pathway has been outlined through isotopic labeling studies, significant gaps in our knowledge remain. The definitive identification and functional characterization of the specific enzymes involved—particularly the putative Pictet-Spenglerase and the cytochrome P450 monooxygenases responsible for cyclization and hydroxylation—are critical next steps.

For drug development professionals, a complete understanding of this pathway opens avenues for metabolic engineering and synthetic biology approaches. Heterologous expression of the entire pathway in microbial or plant chassis systems could enable sustainable and scalable production of 1-hydroxycanthin-6-one and its analogs, bypassing the reliance on slow-growing plant sources and enabling the generation of novel derivatives with improved pharmacological profiles. Future research should focus on gene discovery through transcriptomics and proteomics of producing species, followed by in vitro enzymatic assays and structural biology to fully unravel this valuable metabolic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of tryptophan decarboxylase and strictosidine synthase enhanced terpenoid indole alkaloid pathway activity and antineoplastic vinblastine biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carotenoid hydroxylation--P450 finally! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Cytochrome P450 Enzymes in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures. | Semantic Scholar [semanticscholar.org]

- 16. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Ailanthus Altissima-derived Ailanthone enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 20. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 21. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 1-Hydroxycanthin-6-one: A Technical Overview for Drug Discovery Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of 1-Hydroxycanthin-6-one is limited. This guide provides a comprehensive overview of the known biological activities of the broader canthin-6-one class of alkaloids, with a focus on closely related and well-studied derivatives. This information serves as a valuable reference for anticipating the potential therapeutic properties of 1-Hydroxycanthin-6-one.

Introduction to Canthin-6-one Alkaloids

Canthin-6-one and its derivatives are a class of β-carboline alkaloids found in various plant species, microorganisms, and marine organisms.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities. Extensive research has demonstrated their potential as antitumor, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[1][2] This technical guide synthesizes the current understanding of the biological activities of canthin-6-one alkaloids, providing researchers and drug development professionals with a detailed resource on their therapeutic potential.

Quantitative Biological Activity Data

The following tables summarize the in vitro cytotoxic and inhibitory activities of various canthin-6-one derivatives against a range of cancer cell lines and biological targets. This data provides a quantitative basis for comparing the potency of different structural analogs.

Table 1: Cytotoxic Activity of Canthin-6-one Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [3] |

| 9-Methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [3] |

| 9-Methoxycanthin-6-one | MCF-7 | Breast Cancer | 15.09 ± 0.99 | [3] |

| 9-Methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [3] |

| 9-Methoxycanthin-6-one | A375 | Skin Cancer | 5.71 ± 0.20 | [3] |

| 9-Methoxycanthin-6-one | HeLa | Cervical Cancer | 4.30 ± 0.27 | [3] |

| 9,10-Dimethoxycanthin-6-one | HT-1080 | Fibrosarcoma | 5.0 | [4] |

| 10-Hydroxy-9-methoxycanthin-6-one | HT-1080 | Fibrosarcoma | 7.2 | [4] |

Table 2: Inhibitory Activity of Canthin-6-one Derivatives

| Compound | Target | Activity | IC50 (µM) | Reference |

| 9-Hydroxycanthin-6-one | NF-κB | Anti-inflammatory | 7.73 | [1] |

| Canthin-6-one | NF-κB | Anti-inflammatory | 9.09 | [1] |

| (R)5-(1-hydroxyethyl)-canthin-6-one | NF-κB | Anti-inflammatory | 15.09 | [1] |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Canthin-6-one alkaloids have demonstrated significant antiproliferative effects across various cancer cell lines. The primary mechanism of their anticancer activity is the induction of apoptosis.

Apoptosis Induction:

9-Hydroxycanthin-6-one has been shown to induce apoptosis in human ovarian cancer cells through the activation of caspases-3, -8, and -9.[5] This process is also associated with an increase in intracellular reactive oxygen species (ROS).[5] Furthermore, 9-methoxycanthin-6-one induces apoptosis in a concentration-dependent manner in several cancer cell lines, including ovarian, colorectal, and skin cancer cells.[3]

Signaling Pathway Modulation:

-

Wnt Signaling Pathway: 9-Hydroxycanthin-6-one has been identified as an inhibitor of the Wnt signaling pathway. It promotes the degradation of β-catenin by activating glycogen synthase kinase 3β (GSK3β) in a manner independent of casein kinase 1α (CK1α).[2] The aberrant activation of the Wnt pathway is implicated in numerous cancers, making its inhibition a key therapeutic strategy.

-

STAT3 Signaling Pathway: While direct evidence for 1-Hydroxycanthin-6-one is unavailable, the STAT3 signaling pathway is a crucial target in cancer therapy, and its inhibition by small molecules can suppress tumor growth.[6][7] Given the broad activity of canthin-6-ones, this pathway presents a potential target for 1-Hydroxycanthin-6-one.

Below is a diagram illustrating the inhibition of the Wnt signaling pathway by 9-Hydroxycanthin-6-one.

Anti-inflammatory Activity

Canthin-6-one and its derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.

NF-κB and Akt Signaling Pathways:

The parent compound, canthin-6-one, has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. This anti-inflammatory effect is mediated through the downregulation of both the NF-κB and Akt signaling pathways.[1] Inhibition of NF-κB activation prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

The following diagram illustrates the proposed anti-inflammatory mechanism of canthin-6-one.

Experimental Protocols

This section provides generalized protocols for key in vitro assays used to evaluate the biological activity of canthin-6-one alkaloids. These protocols can be adapted for the specific investigation of 1-Hydroxycanthin-6-one.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

1-Hydroxycanthin-6-one (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The following diagram outlines the workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

1-Hydroxycanthin-6-one (or other test compounds)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-STAT3, STAT3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells and quantify protein concentration.

-

SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine relative protein expression levels.

Conclusion and Future Directions

The canthin-6-one class of alkaloids represents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While data on 1-Hydroxycanthin-6-one is currently sparse, the extensive research on its structural analogs provides a strong rationale for its investigation. Future research should focus on the synthesis and biological evaluation of 1-Hydroxycanthin-6-one to determine its specific cytotoxic and anti-inflammatory activities, elucidate its mechanisms of action, and identify its molecular targets. Such studies will be crucial in unlocking the full therapeutic potential of this and other canthin-6-one derivatives.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Canthin-6-one Alkaloids and a Tirucallanoid from Eurycoma longifolia and Their Cytotoxic Activity against a Human HT-1080 Fibrosarcoma Cell Line | Semantic Scholar [semanticscholar.org]

- 5. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of STAT3 signaling prevents vascular smooth muscle cell proliferation and neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Hydroxycanthin-6-one: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycanthin-6-one is a naturally occurring alkaloid belonging to the canthinone class. Canthinone alkaloids are a group of β-carboline derivatives known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and known biological activities of 1-Hydroxycanthin-6-one. Detailed experimental protocols for isolation and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

1-Hydroxycanthin-6-one is a tetracyclic aromatic compound with a molecular formula of C₁₄H₈N₂O₂ and a molecular weight of 236.23 g/mol .[1] The core structure consists of an indole nucleus fused with a naphthyridinone system. The hydroxyl group at position 1 is a key feature influencing its chemical reactivity and biological interactions.

Chemical Structure:

Caption: Chemical structure of 1-Hydroxycanthin-6-one.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O₂ | [1] |

| Molecular Weight | 236.23 g/mol | [1] |

| CAS Number | 80787-59-3 | |

| Appearance | Yellow solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in chloroform and ethyl acetate; insoluble in water. | [2] |

Spectroscopic Data

The structural elucidation of 1-Hydroxycanthin-6-one is confirmed through various spectroscopic techniques.

Table of Spectroscopic Data:

| Technique | Key Features and Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The presence of a hydroxyl proton signal. Specific chemical shifts and coupling constants are crucial for assigning the proton positions on the tetracyclic ring system. |

| ¹³C NMR | Signals for 14 carbon atoms, including a characteristic carbonyl carbon (C=O) signal around δ 160-180 ppm. Aromatic carbons appear in the δ 100-150 ppm region. |

| Infrared (IR) | Characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C=C aromatic stretching (around 1600 and 1450 cm⁻¹). |

| UV-Vis | Absorption maxima in the UV-visible region, typically around 250-280 nm and 350-400 nm, characteristic of the extended π-conjugated system of the canthinone scaffold. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to its molecular weight (m/z 236). Fragmentation patterns can provide further structural information. |

Biological Activities

While specific biological data for 1-Hydroxycanthin-6-one is limited, the canthinone class of alkaloids, including its isomers, exhibits a range of significant biological activities, suggesting potential therapeutic applications.

Cytotoxic Activity

Canthinone alkaloids isolated from Ailanthus altissima have demonstrated cytotoxic effects against various cancer cell lines.[3] The planar tetracyclic structure of these compounds allows them to intercalate with DNA, potentially leading to cell cycle arrest and apoptosis. The cytotoxic potential of 1-Hydroxycanthin-6-one warrants further investigation against a panel of human cancer cell lines.

Anti-inflammatory Activity

The isomer 9-Hydroxycanthin-6-one has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This effect is often mediated through the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Given the structural similarity, 1-Hydroxycanthin-6-one may also exhibit anti-inflammatory effects.

Antimicrobial Activity

Several canthin-6-one derivatives have been reported to have antibacterial and antifungal activities. Their mechanism of action may involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocols

Isolation and Purification of 1-Hydroxycanthin-6-one from Ailanthus altissima

The following is a general protocol for the extraction and isolation of canthinone alkaloids, which can be adapted for 1-Hydroxycanthin-6-one.

Caption: General workflow for the isolation and purification of 1-Hydroxycanthin-6-one.

Detailed Methodology:

-

Extraction: The dried and powdered plant material (e.g., stem bark of Ailanthus altissima) is macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the canthinone alkaloids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled.

-

Purification: The fractions containing the target compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure 1-Hydroxycanthin-6-one.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 1-Hydroxycanthin-6-one on cancer cell lines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 9-Hydroxycanthin-6-one | CAS:138544-91-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of 9-hydroxycanthin-6-one extracted from hairy-root cultures of Eurycoma longifolia potentially via aryl hydrocarbon receptor induction | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

Spectroscopic Profile of 1-Hydroxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for 1-Hydroxycanthin-6-one.

Table 1: ¹H NMR Spectroscopic Data for 1-Hydroxycanthin-6-one (in MeOD-d4, 600 MHz)[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.79 | d | 5.2 | H-4 |

| 8.23 | d | 5.2 | H-5 |

| 8.12 | d | 7.8 | H-8 |

| 7.98 | d | 8.2 | H-11 |

| 7.68 | t | 7.7 | H-10 |

| 7.48 | t | 7.5 | H-9 |

Table 2: ¹³C NMR Spectroscopic Data for 1-Hydroxycanthin-6-one (in DMSO-d6, 150 MHz)[1]

| Chemical Shift (δ) ppm | Assignment |

| 160.0 | C-6 |

| 150.9 | C-1 |

| 145.4 | C-13 |

| 142.1 | C-11a |

| 138.0 | C-4 |

| 131.0 | C-10 |

| 129.2 | C-7a |

| 123.1 | C-9 |

| 121.8 | C-8 |

| 120.3 | C-11 |

| 119.5 | C-12a |

| 116.0 | C-5 |

| 114.8 | C-7 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 1-Hydroxycanthin-6-one[1]

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI+ | [M+H]⁺ | Not specified | C₁₄H₉N₂O₂ |

Infrared (IR) Spectroscopy

While specific IR data for 1-Hydroxycanthin-6-one is not available in the provided results, canthin-6-one alkaloids typically exhibit characteristic absorption bands corresponding to their functional groups.

Table 4: Expected Infrared (IR) Absorption Bands for 1-Hydroxycanthin-6-one

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (hydroxyl group) |

| ~1660 | C=O stretch (amide carbonyl in the lactam ring) |

| 1600-1450 | C=C stretch (aromatic rings) |

| ~1300-1000 | C-N and C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of canthin-6-one alkaloids is characterized by multiple absorption bands due to the extended π-electron system of the tetracyclic aromatic core. The exact absorption maxima can be influenced by the position of substituents.

Table 5: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for 1-Hydroxycanthin-6-one

| Solvent | Expected λmax (nm) |

| Methanol or Ethanol | ~220-250, ~280-300, ~350-380 |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of natural products like 1-Hydroxycanthin-6-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like 1-Hydroxycanthin-6-one.

Caption: General workflow for the isolation and spectroscopic characterization of 1-Hydroxycanthin-6-one.

References

Canthin-6-One Alkaloids: A Technical Guide to Their Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one alkaloids, a class of β-carboline natural products, have emerged as a promising area of interest in antiviral research.[1][2][3][4][5] Predominantly isolated from plants of the Rutaceae and Simaroubaceae families, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antiparasitic, and notably, antiviral effects.[2][6] Their unique, rigid tetracyclic structure provides a scaffold for diverse chemical modifications, leading to a wide range of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into the antiviral properties of canthin-6-one alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Antiviral Activity: Quantitative Data

The antiviral efficacy of canthin-6-one alkaloids and their derivatives has been quantified against several viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, providing a clear comparison of their potency and therapeutic window.

| Compound/Extract | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |

| Canthin-6-one Analogs | ||||||

| Analog 16 | Newcastle Disease Virus (NDV) | DF-1 | 5.26 µM | > 200 µM | > 38.02 | [2] |

| Analog 34 | Newcastle Disease Virus (NDV) | DF-1 | 6.32 µM | 105.3 µM | 16.66 | [2] |

| Analog 7 | Newcastle Disease Virus (NDV) | DF-1 | 8.57 µM | 109.5 µM | 12.78 | [2] |

| Analog 11 | Newcastle Disease Virus (NDV) | DF-1 | 8.15 µM | 115.2 µM | 14.13 | [2] |

| Analog 15 | Newcastle Disease Virus (NDV) | DF-1 | 10.58 µM | 134.7 µM | 12.73 | [2] |

| Analog 20 | Newcastle Disease Virus (NDV) | DF-1 | 11.76 µM | 158.4 µM | 13.47 | [2] |

| Analog 22 | Newcastle Disease Virus (NDV) | DF-1 | 9.83 µM | > 200 µM | > 20.35 | [2] |

| Analog 36 | Newcastle Disease Virus (NDV) | DF-1 | 10.21 µM | 147.6 µM | 14.46 | [2] |

| Drymaritin | Human Immunodeficiency Virus (HIV) | Not Specified | 0.699 µg/mL | Not Specified | Not Specified | [2] |

| Plant Extracts Containing Canthin-6-one Alkaloids | ||||||

| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 1 (DENV-1) | Vero | 33.84 µg/mL | > 1000 µg/mL | > 29.55 | [7] |

| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 2 (DENV-2) | Vero | 33.55 µg/mL | > 1000 µg/mL | > 29.81 | [7] |

| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 3 (DENV-3) | Vero | 58.35 µg/mL | > 1000 µg/mL | > 17.14 | [7] |

| Eurycoma longifolia (Standardized Water Extract - Physta®) | Dengue Virus Serotype 4 (DENV-4) | Vero | 119 µg/mL | > 1000 µg/mL | > 8.40 | [7] |

| Eurycoma longifolia (Standardized Water Extract - Physta®) | SARS-CoV-2 | Vero | 36.3 µg/mL | 1117 µg/mL | 30.77 | [8] |

Mechanism of Action: Signaling Pathways

Research into the antiviral mechanisms of canthin-6-one alkaloids has revealed their ability to modulate key cellular signaling pathways that are often hijacked by viruses for their replication and propagation.

A significant body of evidence points to the inhibition of the PI3K/Akt and RAF/MEK/ERK signaling pathways as a primary antiviral strategy of these alkaloids, particularly against Newcastle disease virus (NDV).[2] By suppressing these pathways, canthin-6-one analogs can inhibit viral entry and replication.[2] Furthermore, the inhibition of the ERK pathway has been linked to the promotion of interferon-related gene expression, suggesting an immunomodulatory role in the antiviral response.[2]

Canthin-6-one and its derivatives have also been shown to possess potent anti-inflammatory properties by downregulating the NF-κB signaling pathway.[2][6][9] As many viruses activate the NF-κB pathway to promote their own replication and to induce a pro-inflammatory state, the inhibitory effect of canthin-6-one alkaloids on this pathway represents a crucial aspect of their antiviral activity.

Caption: Canthin-6-one alkaloids inhibit viral replication by suppressing the Akt and ERK signaling pathways and downregulating NF-κB activation, while promoting interferon gene expression.

Experimental Protocols

The following sections detail the standardized methodologies for evaluating the antiviral and cytotoxic properties of canthin-6-one alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well microtiter plates

-

Cell culture medium

-

Canthin-6-one alkaloid stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the canthin-6-one alkaloid in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for determining the cytotoxicity of canthin-6-one alkaloids using the MTT assay.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound. The number of plaques is indicative of the number of infectious virus particles.

Materials:

-

24- or 48-well plates

-

Confluent monolayer of susceptible host cells

-

Virus stock of known titer

-

Canthin-6-one alkaloid stock solution

-

Cell culture medium

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the canthin-6-one alkaloid. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentration of the canthin-6-one alkaloid. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with a fixing solution and then stain with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Caption: Workflow for determining the antiviral activity of canthin-6-one alkaloids using the plaque reduction assay.

Conclusion and Future Directions

Canthin-6-one alkaloids represent a valuable class of natural products with demonstrated antiviral potential. The data presented in this guide highlight their efficacy against a range of viruses, particularly RNA viruses. The elucidation of their mechanisms of action, primarily through the modulation of key cellular signaling pathways such as Akt, ERK, and NF-κB, provides a strong rationale for their further development as antiviral therapeutics.

Future research should focus on several key areas:

-

Expansion of Antiviral Screening: Systematic screening of a wider library of natural and synthetic canthin-6-one derivatives against a broader panel of clinically relevant viruses is crucial to identify compounds with improved potency and selectivity.

-

In-depth Mechanistic Studies: Further investigation into the precise molecular targets and the downstream effects on host-virus interactions will provide a more complete understanding of their antiviral mechanisms. This includes exploring their impact on other signaling pathways and their potential to induce host antiviral responses, such as the interferon pathway.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead canthin-6-one compounds.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of novel analogs will help to delineate the structural requirements for potent antiviral activity and to optimize lead compounds for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activity of a standardized root water extract of Eurycoma longifolia (Physta®) against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.usm.my [web.usm.my]

- 9. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Mechanisms of 1-Hydroxycanthin-6-one and Its Analogs: A Technical Guide

Abstract

1-Hydroxycanthin-6-one and its structural isomers, particularly 9-hydroxycanthin-6-one, are members of the β-carboline alkaloid family of natural products. These compounds, often isolated from plants of the Simaroubaceae family (such as Eurycoma longifolia), have garnered significant interest for their diverse biological activities. Emerging research has highlighted their potential as anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines. This document provides an in-depth examination of the molecular mechanisms underpinning these anticancer properties, focusing on the induction of apoptosis and the modulation of critical oncogenic signaling pathways. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Cytotoxic Activity of Canthin-6-one Alkaloids

Canthin-6-one derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been quantified in numerous studies. A summary of these findings is presented below, showcasing the efficacy of these alkaloids against ovarian, colorectal, fibrosarcoma, and other cancer types.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9-methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | [1] |

| SKOV-3 (Ovarian) | 5.80 ± 0.40 | [1] | |

| MCF-7 (Breast) | 15.09 ± 0.99 | [1] | |

| HT-29 (Colorectal) | 3.79 ± 0.069 | [1] | |

| A375 (Skin) | 5.71 ± 0.20 | [1] | |

| HeLa (Cervical) | 4.30 ± 0.27 | [1] | |

| 9,10-dimethoxycanthin-6-one | HT-1080 (Fibrosarcoma) | 5.0 | [2] |

| 10-hydroxy-9-methoxycanthin-6-one | HT-1080 (Fibrosarcoma) | 7.2 | [2] |

Core Anticancer Mechanisms

The anticancer effects of these alkaloids are not merely cytotoxic but are orchestrated through the modulation of specific and crucial cellular processes, primarily apoptosis and the Wnt signaling pathway.

Induction of Apoptosis via ROS and Caspase Activation

A primary mechanism by which 9-hydroxycanthin-6-one exerts its anticancer effect is through the induction of programmed cell death, or apoptosis.[3] Studies have shown this process to be dependent on two key elements: the generation of reactive oxygen species (ROS) and the activation of the caspase cascade.[3]

-

Reactive Oxygen Species (ROS): 9-hydroxycanthin-6-one treatment leads to an increase in intracellular ROS levels. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria, which in turn can trigger the intrinsic apoptotic pathway. Pre-treatment with antioxidants like N-acetyl-l-cysteine (NAC) has been shown to alleviate the pro-apoptotic effects of the compound, confirming the critical role of ROS.[3]

-

Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. 9-hydroxycanthin-6-one activates initiator caspases for both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, which then converge to activate the executioner caspase, caspase-3.[3][4] This coordinated activation ensures the systematic dismantling of the cancer cell.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and cell proliferation; its aberrant activation is a hallmark of many cancers.[5] 9-hydroxycanthin-6-one has been identified as a potent inhibitor of this pathway.[5][6][7]

Normally, in the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt activation, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

9-hydroxycanthin-6-one circumvents this process by directly activating GSK3β, independent of Casein Kinase 1α (CK1α).[5][6] This activation restores the phosphorylation and subsequent degradation of β-catenin, even in cancer cells with an overactive Wnt signal.[5] The reduction in β-catenin levels effectively shuts down the transcription of Wnt target genes responsible for proliferation and survival.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, canthin-6-one has been reported to halt the proliferation of cancer cells by interfering with cell cycle progression. Specifically, it can induce cell cycle arrest at the G2/M transition phase.[5] This prevents the cells from entering mitosis, thereby inhibiting the formation of new daughter cancer cells and contributing to the overall anti-proliferative effect.

Experimental Protocols and Workflows

The investigation of the anticancer mechanisms of 1-hydroxycanthin-6-one involves a series of standard and advanced cell and molecular biology techniques.

General Experimental Workflow

A typical workflow to characterize the anticancer activity of a novel compound like 1-hydroxycanthin-6-one follows a logical progression from assessing general cytotoxicity to elucidating the specific molecular mechanisms.

Key Experimental Methodologies

-

Cell Viability (Sulphorhodamine B) Assay:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the canthin-6-one compound for a specified duration (e.g., 48-72 hours).

-

Fixation: The cells are fixed in situ with trichloroacetic acid (TCA) to attach them to the bottom of the well.

-

Staining: The fixed cells are stained with Sulphorhodamine B (SRB) solution, a dye that binds to basic amino acids in cellular proteins.

-

Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Measurement: The absorbance (optical density) is measured at ~510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass, and thus, the number of viable cells.

-

-

Apoptosis (Hoechst 33342) Staining:

-

Cell Culture: Cells are grown on coverslips or in chamber slides and treated with the test compound.

-

Staining: The cells are incubated with Hoechst 33342 dye, a fluorescent stain that binds to the minor groove of DNA.

-

Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by their distinct nuclear morphology, which includes chromatin condensation and nuclear fragmentation, resulting in smaller, brighter, and often fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Cell Preparation: Treated and untreated cells are harvested and fixed, typically with cold 70% ethanol, which permeabilizes the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent, most commonly Propidium Iodide (PI).

-

Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. Since the amount of PI that binds is directly proportional to the amount of DNA in the cell, the analysis can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content) of the cell cycle.

-

-

Western Blotting:

-

Protein Extraction: Cells are lysed to release their total protein content. Protein concentration is quantified using an assay like the BCA assay.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., β-catenin, Caspase-3, GSK3β).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (like HRP). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.

-

Conclusion and Future Directions

1-Hydroxycanthin-6-one and its related alkaloids, particularly 9-hydroxycanthin-6-one, represent a promising class of natural compounds for anticancer drug development. Their multifaceted mechanism of action, which includes the induction of ROS- and caspase-dependent apoptosis, inhibition of the oncogenic Wnt/β-catenin pathway, and induction of cell cycle arrest, makes them attractive candidates for targeting cancers that are reliant on these pathways.

Future research should focus on in vivo studies to validate these in vitro findings in animal models, assess their pharmacokinetic and safety profiles, and explore potential synergistic effects when used in combination with existing chemotherapeutic agents. Further investigation into their effects on other cancer-related signaling pathways could also unveil additional therapeutic targets and broaden their potential clinical applications.

References

- 1. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Anti-inflammatory Potential of Hydroxycanthin-6-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Canthin-6-one alkaloids, a class of β-carboline derivatives, have emerged as promising candidates for anti-inflammatory drug development. This technical guide provides an in-depth analysis of the anti-inflammatory effects of hydroxycanthin-6-one derivatives, with a focus on their mechanisms of action, experimental validation, and the signaling pathways they modulate. Through a comprehensive review of preclinical studies, this document summarizes quantitative data on their efficacy, details key experimental methodologies, and visualizes the intricate molecular pathways involved.

Introduction

Canthin-6-one and its derivatives are natural alkaloids isolated from various plant species, including those from the Simaroubaceae and Rutaceae families.[1][2] These compounds have garnered significant interest for their diverse biological activities, including antitumor, antiviral, and notably, anti-inflammatory properties.[3] Chronic inflammatory processes are implicated in a wide range of debilitating conditions, making the pursuit of novel anti-inflammatory agents a priority in drug discovery.[1] Hydroxylated forms of canthin-6-one, in particular, have demonstrated potent inhibitory effects on key inflammatory mediators. This guide synthesizes the current understanding of their anti-inflammatory actions, providing a valuable resource for researchers in the field.

In Vitro Anti-inflammatory Effects

The majority of in vitro studies investigating the anti-inflammatory properties of hydroxycanthin-6-ones have utilized lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, a well-established model for mimicking bacterial-induced inflammation.[3][4][5]

Inhibition of Pro-inflammatory Mediators

Hydroxycanthin-6-one derivatives have been shown to significantly suppress the production of several key pro-inflammatory molecules.

-

Nitric Oxide (NO): A crucial signaling molecule in inflammation, excessive NO production by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Multiple studies have demonstrated that canthin-6-one and its hydroxylated analogues dose-dependently inhibit NO production in LPS-stimulated macrophages.[4][5][6][7] This inhibition is often correlated with a downregulation of iNOS protein expression.[4][8]

-

Prostaglandin E2 (PGE2): PGE2 is a principal mediator of inflammation, pain, and fever, synthesized by the enzyme cyclooxygenase-2 (COX-2). Canthin-6-one derivatives have been reported to markedly suppress the production of PGE2 and the expression of COX-2 in activated macrophages.[3][6]

-

Pro-inflammatory Cytokines: These signaling proteins orchestrate the inflammatory response. Treatment with canthin-6-one and its derivatives has been shown to reduce the expression and release of key pro-inflammatory cytokines, including:

Quantitative Data on In Vitro Efficacy

The following tables summarize the quantitative data from various studies on the inhibitory effects of canthin-6-one and its hydroxylated derivatives.

| Compound | Cell Line | Parameter | Concentration | % Inhibition / Effect | Reference |

| Canthin-6-one | RAW 264.7 | iNOS expression | 1, 5 µM | Significant inhibition | [3] |

| Canthin-6-one | RAW 264.7 | PGE2 production | 1, 5 µM | Marked suppression | [3] |

| Canthin-6-one | RAW 264.7 | COX-2 expression | 1, 5 µM | Marked suppression | [3] |

| Canthin-6-one | RAW 264.7 | MCP-1 expression | 1, 5 µM | Significant reduction | [3] |

| Canthin-6-one | RAW 264.7 | TNF-α expression | 1, 5 µM | Significant reduction | [3] |

| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | iNOS expression | 7.5, 15 µM | Significant inhibition | [3] |

| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | PGE2 production | 15 µM | Marked suppression | [3] |

| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | COX-2 expression | 15 µM | Marked suppression | [3] |

| 5-(1-hydroxyethyl)-canthin-6-one | RAW 264.7 | MCP-1 expression | - | Inhibition | [3] |

| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 | NO production | - | Significant inhibition | [4][5] |

| 4-methoxy-5-hydroxycanthin-6-one | RAW 264.7 | TNF-α release | - | Significant inhibition | [4][5] |

| 9-hydroxycanthin-6-one | RAW 264.7 | NF-κB activity | IC50: 3.8 µM | Good inhibition | [10] |

| 9-methoxycanthin-6-one | RAW 264.7 | NF-κB activity | IC50: 7.4 µM | Good inhibition | [10] |

| Canthin-6-one derivatives | RAW 264.7 | NO release | 10, 25, 50 µM | Dose-dependent inhibition | [7] |

In Vivo Anti-inflammatory Effects

The anti-inflammatory properties of hydroxycanthin-6-ones have also been validated in animal models of inflammation.

-

Carrageenan-Induced Paw Edema: Oral administration of 4-methoxy-5-hydroxycanthin-6-one (at 3, 9, and 27 mg/kg) was shown to reduce the development of carrageenan-induced paw edema in rats, a classic model of acute inflammation.[4][5]

-

Complete Freund's Adjuvant (CFA)-Induced Chronic Arthritis: In a model of chronic inflammation, the same compound also demonstrated a reduction in the severity of CFA-induced arthritis in rats.[4][5]

These in vivo studies provide crucial evidence for the therapeutic potential of these compounds in treating inflammatory diseases.

Molecular Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of hydroxycanthin-6-ones are attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Canthin-6-one and its derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and nuclear translocation.[2][3][11]

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is involved in regulating cell survival and metabolism, and it can also influence inflammatory responses. Some studies suggest that canthin-6-one can reduce the phosphorylation of Akt in LPS-stimulated macrophages, indicating another potential mechanism for its anti-inflammatory effects.[3]

Experimental Protocols

This section outlines the standard methodologies used in the cited studies to evaluate the anti-inflammatory effects of hydroxycanthin-6-ones.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophages are commonly used.[12][13][14][15][16]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[16]

-

Experimental Plating: For experiments, cells are seeded in 96-well, 24-well, or 6-well plates at a specific density (e.g., 5 x 10^5 cells/mL) and allowed to adhere overnight.[12][16]

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 1-Hydroxycanthin-6-one) for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).[12][16]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay is a colorimetric method that measures nitrite (NO2-), a stable and quantifiable metabolite of NO.[17][18][19][20]

-

Procedure: a. After the treatment period, collect the cell culture supernatant. b. In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).[13] c. Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the formation of a colored azo compound.[13] d. Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[19][20] e. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[20]

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, Akt) in cell lysates.[21][22][23]

-

Procedure: a. Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21] b. Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). c. SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel.[22] d. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21][22] e. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. f. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[22] g. Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21] h. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] i. Analysis: Quantify the band intensity and normalize it to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression.[21]

Conclusion and Future Directions

The collective evidence strongly supports the anti-inflammatory potential of hydroxycanthin-6-one derivatives. Their ability to inhibit the production of multiple pro-inflammatory mediators and modulate key signaling pathways like NF-κB and Akt makes them attractive candidates for the development of novel therapeutics for inflammatory diseases.

Future research should focus on:

-

Elucidating the detailed structure-activity relationships of various hydroxylated and substituted canthin-6-one analogues to optimize potency and selectivity.

-

Conducting more extensive in vivo studies in various chronic inflammatory disease models to establish their therapeutic efficacy and safety profiles.

-

Identifying the direct molecular targets of these compounds to gain a more precise understanding of their mechanisms of action.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of hydroxycanthin-6-ones as a promising new class of anti-inflammatory agents.

References

- 1. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Anti-inflammatory canthin-6-one alkaloids from the roots of Thailand Eurycoma longifolia Jack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.utm.my [eprints.utm.my]

- 12. biorxiv.org [biorxiv.org]

- 13. e-jar.org [e-jar.org]

- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. m.youtube.com [m.youtube.com]

The Antimicrobial Potential of Canthin-6-one Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthin-6-one alkaloids, a subclass of β-carboline natural products, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent antimicrobial properties. These tetracyclic compounds, isolated from various plant species and fungi, present a promising scaffold for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of canthin-6-one derivatives, with a particular focus on hydroxylated analogues. Due to a notable scarcity of specific research on 1-hydroxycanthin-6-one, this document will broaden its scope to include the well-documented antimicrobial activities of other closely related canthin-6-one derivatives, such as those hydroxylated at different positions or bearing other substitutions. The presented data, experimental protocols, and proposed mechanisms of action are intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new antimicrobial drugs.

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of canthin-6-one derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various canthin-6-one derivatives against a range of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of Canthin-6-one Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Bacillus cereus | Ralstonia solanacearum | Pseudomonas syringae | Escherichia coli | Mycobacterium spp. | Reference |

| Canthin-6-one | 8-64 | 8-64 | 12.5 (nmol/mL) | 25 (nmol/mL) | 25 (nmol/mL) | - | >200 (nmol/mL) | 8–32 | [1] |

| 10-Hydroxycanthin-6-one Ester Derivative (7s) | - | - | 3.91-15.63 | 3.91-15.63 | 7.81-31.25 | 7.81-31.25 | - | - | [2] |

| 10-Hydroxycanthin-6-one Ester Derivative (7t) | - | - | 7.81-31.25 | 7.81-31.25 | 15.63-62.5 | 15.63-62.5 | - | - | [2] |

| 3-N-benzylated 10-methoxycanthin-6-one (6p) | - | - | - | >31.25 | 3.91 | 3.91 | - | - | [3] |

| 3-N-benzylated 10-methoxycanthin-6-one (6t) | - | - | - | >31.25 | 3.91 | 3.91 | - | - | [3] |

| Hydrophilic canthin-6-one derivative | 0.98 | - | - | - | - | - | - | - | [1] |

| C-ring-truncated canthin-6-one | 2 | - | - | - | 2 | - | - | - | [4] |

Note: Some values are reported in nmol/mL and are indicated as such.

Table 2: Antifungal Activity of Canthin-6-one Derivatives (Inhibition Rate % at 50 µg/mL or MIC in µg/mL)

| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Alternaria solani | Fusarium graminearum | Fusarium solani | Reference |

| Canthin-6-one (1) | 95.7% | 96.9% | - | - | - | [5] |

| Canthin-6-one derivative (2) | >70% | >70% | - | - | - | [5] |

| Canthin-6-one derivative (4) | >70% | >70% | - | - | - | [5] |

| 10-Hydroxycanthin-6-one Ester Derivative (4) | - | - | - | 100% | - | [2] |

| 10-Hydroxycanthin-6-one Ester Derivative (7s) | - | - | >80% | >80% | >80% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of canthin-6-one derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compound (e.g., 1-hydroxycanthin-6-one derivative) stock solution (typically in DMSO)

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Solvent control (broth with the highest concentration of the solvent used to dissolve the test compound)

-

Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-